5-Methoxy-2-methyl-4-nitrobenzoic acid 5-Methoxy-2-methyl-4-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1401423-31-1
VCID: VC8072214
InChI: InChI=1S/C9H9NO5/c1-5-3-7(10(13)14)8(15-2)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12)
SMILES: CC1=CC(=C(C=C1C(=O)O)OC)[N+](=O)[O-]
Molecular Formula: C9H9NO5
Molecular Weight: 211.17 g/mol

5-Methoxy-2-methyl-4-nitrobenzoic acid

CAS No.: 1401423-31-1

Cat. No.: VC8072214

Molecular Formula: C9H9NO5

Molecular Weight: 211.17 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-2-methyl-4-nitrobenzoic acid - 1401423-31-1

Specification

CAS No. 1401423-31-1
Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
IUPAC Name 5-methoxy-2-methyl-4-nitrobenzoic acid
Standard InChI InChI=1S/C9H9NO5/c1-5-3-7(10(13)14)8(15-2)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Standard InChI Key ZGKYHGDVUJUNOW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C(=O)O)OC)[N+](=O)[O-]
Canonical SMILES CC1=CC(=C(C=C1C(=O)O)OC)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoic acid backbone substituted with a methoxy (-OCH3_3) group at the 5th position, a methyl (-CH3_3) group at the 2nd position, and a nitro (-NO2_2) group at the 4th position. This arrangement confers unique electronic and steric properties, influencing its reactivity and solubility. The carboxylic acid group at position 1 enhances its polarity, making it soluble in polar solvents like water and ethanol under basic conditions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H9NO5\text{C}_9\text{H}_9\text{NO}_5
Molecular Weight211.17 g/mol
CAS Number1401423-31-1
SolubilitySoluble in polar solvents

Synthesis and Production

Laboratory-Scale Synthesis

The primary synthetic route involves the hydrolysis of 5-methoxy-2-methyl-4-nitrobenzonitrile. A representative procedure entails heating a mixture of the nitrile precursor, acetic acid, water, and concentrated sulfuric acid at 120°C for 10 hours. The reaction proceeds via nitrile hydrolysis to the corresponding carboxylic acid, with sulfuric acid acting as both a catalyst and dehydrating agent:

5-Methoxy-2-methyl-4-nitrobenzonitrile+H2OH2SO4,Δ5-Methoxy-2-methyl-4-nitrobenzoic acid+NH3\text{5-Methoxy-2-methyl-4-nitrobenzonitrile} + \text{H}_2\text{O} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{5-Methoxy-2-methyl-4-nitrobenzoic acid} + \text{NH}_3

Table 2: Optimal Reaction Conditions

ParameterValue
Temperature120°C
Reaction Time10 hours
CatalystConcentrated H2_2SO4_4
Solvent SystemAcetic acid/water

Industrial Manufacturing

Industrial production scales this process using continuous flow reactors to enhance yield and purity. Advanced separation techniques, such as crystallization or column chromatography, isolate the product with >95% purity. Process optimization focuses on minimizing byproducts like 5-methoxy-2-methyl-4-nitrobenzamide, which may form under incomplete hydrolysis.

Applications in Pharmaceutical and Chemical Research

Role as a Synthetic Intermediate

The compound’s nitro and carboxylic acid groups make it a precursor for pharmaceuticals, agrochemicals, and dyes. For example, reduction of the nitro group to an amine (-NH2_2) enables the synthesis of anthranilic acid derivatives, which are key intermediates in nonsteroidal anti-inflammatory drugs (NSAIDs).

Drug Discovery Contributions

While direct therapeutic applications remain undocumented, structurally similar nitrobenzoic acids exhibit antimicrobial and anti-inflammatory activities. Researchers hypothesize that 5-methoxy-2-methyl-4-nitrobenzoic acid could serve as a scaffold for developing protease inhibitors or kinase modulators due to its electron-withdrawing nitro group, which enhances binding affinity to enzymatic active sites.

Exposure RouteResponse
InhalationMove to fresh air; seek medical attention if symptoms persist.
Skin ContactWash with soap and water; remove contaminated clothing.
Eye ContactRinse cautiously with water for 15 minutes; consult ophthalmologist.

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